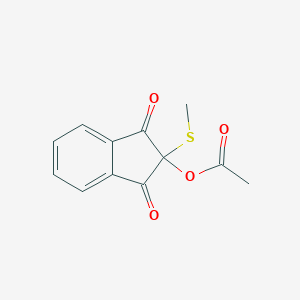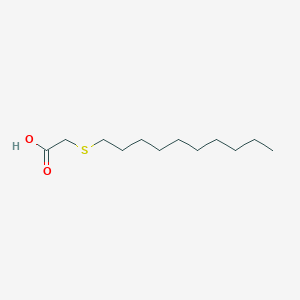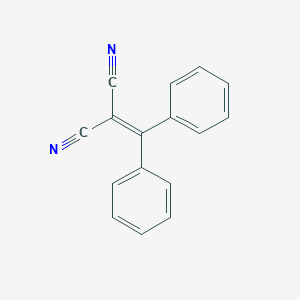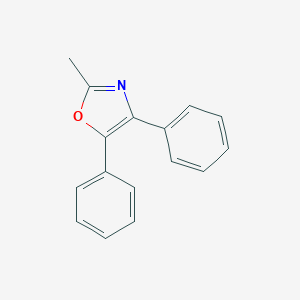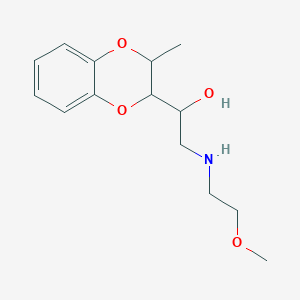
alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol, also known as AEMBM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AEMBM is a benzodioxan derivative that belongs to the family of psychoactive compounds. The compound has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
作用機序
The exact mechanism of action of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol is not fully understood. However, it has been suggested that the compound may act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine. This compound may also interact with various receptors, such as GABA and glutamate receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are associated with mood regulation. This compound has also been found to reduce the levels of corticosterone, a stress hormone, which may contribute to its anxiolytic effects. Additionally, this compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research. This compound also exhibits a wide range of pharmacological activities, which makes it a versatile compound for various studies. However, this compound has some limitations for lab experiments. The compound has not been extensively studied in vivo, which limits its potential therapeutic applications. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the research of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to further explore the compound's pharmacological activities, such as its analgesic and anti-inflammatory effects. Additionally, future research could focus on elucidating the exact mechanism of action of this compound, which would provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol involves the reaction of 3-methyl-1,4-benzodioxan-2-methanol with 2-chloroethylamine hydrochloride and sodium hydroxide. The reaction is carried out in a solvent, such as methanol or ethanol, at a specific temperature and pressure. The product is then purified through various techniques, such as recrystallization or column chromatography.
科学的研究の応用
Alpha-(((2-Methoxyethyl)amino)methyl)-3-methyl-1,4-benzodioxan-2-methanol has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit various pharmacological activities, such as antidepressant, anxiolytic, and analgesic effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
13627-89-9 |
|---|---|
分子式 |
C14H21NO4 |
分子量 |
267.32 g/mol |
IUPAC名 |
2-(2-methoxyethylamino)-1-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)ethanol |
InChI |
InChI=1S/C14H21NO4/c1-10-14(11(16)9-15-7-8-17-2)19-13-6-4-3-5-12(13)18-10/h3-6,10-11,14-16H,7-9H2,1-2H3 |
InChIキー |
ILMIXXVAQMFUGM-UHFFFAOYSA-N |
SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
正規SMILES |
CC1C(OC2=CC=CC=C2O1)C(CNCCOC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



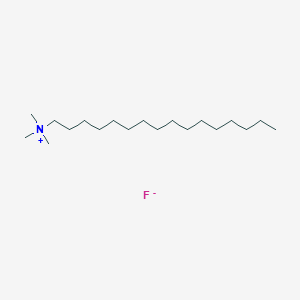

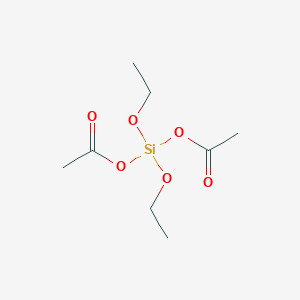
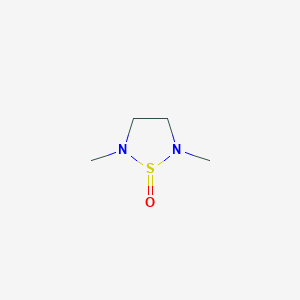
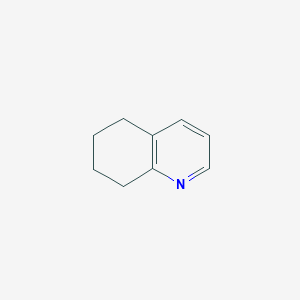
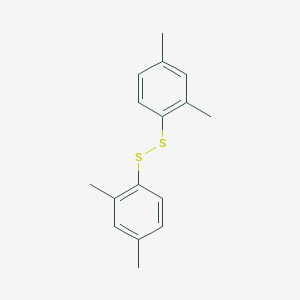
![α,α-Bis[3-(dimethylamino)propyl]-1-naphthaleneacetic acid ethyl ester](/img/structure/B84685.png)
